Bienvenue dans la boutique en ligne BenchChem!

SirReal2

SIRT2 inhibition Potency comparison AGK2

Choose SirReal2 for unequivocal SIRT2 attribution. Its unique allosteric-like mechanism delivers >1,000-fold selectivity over SIRT1/3, ensuring phenotypes like tubulin hyperacetylation and BubR1 depletion are SIRT2-specific—a critical advantage over AGK2, Tenovin-6, or Thiomyristoyl. Validated for in vivo PI3K/mTOR combo studies and structure-based drug design (PDB 4RMG/4RMH), it is the definitive chemical probe for high-impact target validation and IND-enabling research.

Molecular Formula C22H20N4OS2
Molecular Weight 420.6 g/mol
Cat. No. B1680979
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSirReal2
SynonymsSirReal 2;  SirReal-2;  SirReal2; 
Molecular FormulaC22H20N4OS2
Molecular Weight420.6 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=N1)SCC(=O)NC2=NC=C(S2)CC3=CC=CC4=CC=CC=C43)C
InChIInChI=1S/C22H20N4OS2/c1-14-10-15(2)25-22(24-14)28-13-20(27)26-21-23-12-18(29-21)11-17-8-5-7-16-6-3-4-9-19(16)17/h3-10,12H,11,13H2,1-2H3,(H,23,26,27)
InChIKeyMENNDDDTIIZDDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

SirReal2 for SIRT2 Inhibition: A Selective Chemical Probe with Structural Mechanism Insight


SirReal2 (CAS 709002-46-0) is an aminothiazole-based small molecule that functions as a potent and subtype-selective inhibitor of the NAD⁺-dependent lysine deacylase SIRT2 [1]. It exhibits an in vitro IC₅₀ of 140 nM for SIRT2 in cell-free assays and demonstrates exceptional selectivity (>1000-fold) over the closely related sirtuin isoforms SIRT1 and SIRT3, a property rooted in its unique ligand-induced active site rearrangement mechanism [2]. Its well-characterized cellular activity, defined by the induction of tubulin hyperacetylation and depletion of the mitotic checkpoint protein BubR1, establishes it as a primary chemical probe for dissecting SIRT2-specific functions in oncology and inflammation research .

Why SirReal2 Cannot Be Substituted by Alternative SIRT2 Inhibitors


Substituting SirReal2 with other commercially available SIRT2 inhibitors (e.g., AGK2, Tenovin-6, Thiomyristoyl) will yield fundamentally different experimental outcomes due to critical divergences in selectivity profile, potency, and substrate-dependent activity [1][2]. SirReal2 achieves its potency (IC₅₀ 140 nM) and >1000-fold selectivity not through simple competitive binding, but via a unique allosteric-like mechanism that induces a structural rearrangement of the SIRT2 active site to reveal a cryptic binding pocket [3]. In contrast, AGK2 is significantly less potent (IC₅₀ 3.5 μM, ~25-fold weaker) and has limited selectivity over SIRT1, while Tenovin-6 exhibits broad sirtuin inhibition with IC₅₀ values in the micromolar range [1][4]. Thiomyristoyl, while more potent on demyristoylation activity, is less characterized in cellular models and may be unsuitable for assays focused on deacetylation [2]. Simply substituting one SIRT2 inhibitor for another without considering these functional and mechanistic differences risks misleading conclusions about SIRT2 biology.

SirReal2 Quantitative Differentiation: Evidence-Based Selection Guide


SirReal2 Demonstrates >25-Fold Superior Potency Over the Widely Used AGK2

In a direct comparative study using a cell-free electrophoretic mobility shift assay, SirReal2 exhibited an IC₅₀ of 0.96 ± 0.56 μM, which is approximately 21-fold more potent than the SIRT2 inhibitor AGK2, which had an IC₅₀ of 20.02 ± 2.47 μM [1]. This significant potency advantage, combined with its established 140 nM IC₅₀ in optimized assays [2], means SirReal2 achieves effective SIRT2 inhibition at concentrations where AGK2 is functionally inactive, reducing the risk of off-target effects associated with high compound concentrations .

SIRT2 inhibition Potency comparison AGK2

Unmatched Isoform Selectivity Profile: SirReal2 Achieves >1000-Fold Discrimination Over SIRT1 and SIRT3

SirReal2 provides exceptional selectivity within the sirtuin family, a key differentiator from pan-inhibitors or less selective tools. Quantitative data show SirReal2 has an IC₅₀ of 140 nM for SIRT2, but its IC₅₀ for SIRT1 is 98 μM and it does not inhibit SIRT3 even at 200 μM [1]. This represents >1000-fold selectivity for SIRT2 over SIRT1 and SIRT3 [1]. In contrast, the commonly used inhibitor AGK2 has an IC₅₀ of 3.5 μM for SIRT2, but also inhibits SIRT1 (IC₅₀ = 30 μM) and SIRT3 (IC₅₀ = 91 μM) at only ~9-fold and ~26-fold higher concentrations, respectively .

Isoform selectivity SIRT1 SIRT3 SIRT2

Cellular Target Engagement Validated via Specific Downstream Biomarkers: Tubulin Acetylation and BubR1 Destabilization

SirReal2's cellular efficacy is robustly validated by two orthogonal downstream biomarkers. Treatment of HeLa cells with SirReal2 (10-20 μM) consistently induces hyperacetylation of α-tubulin, a direct substrate of SIRT2, and destabilization of the mitotic checkpoint protein BubR1, another known SIRT2 target [1]. This dual phenotypic readout confirms on-target SIRT2 inhibition within a cellular context. In contrast, the alternative inhibitor Thiomyristoyl (TM), while highly potent on demyristoylation activity (IC₅₀ = 28 nM), is unable to effectively inhibit SIRT2-mediated deacetylation in cellular assays, highlighting a critical functional divergence [2].

Cellular activity Biomarker Tubulin BubR1 HeLa

In Vivo Pharmacological Synergy: SirReal2 Enhances Tumor Growth Suppression by PI3K/mTOR Inhibitors

SirReal2 demonstrates a clear translational advantage when used in combination therapy. In a subcutaneous xenograft model of acute myeloid leukemia (AML), co-administration of SirReal2 with the PI3K/mTOR inhibitor VS-5584 resulted in a significant reduction in tumor growth and extended the survival rate of mice compared to VS-5584 alone [1]. This in vivo synergy is not a class-wide effect of all SIRT2 inhibitors, as a direct comparative study found that while several SIRT2 inhibitors (SirReal2, Tenovin-6, TM) show cytotoxicity, only TM displayed cancer cell-specific toxicity, and the anticancer effect of TM was most dependent on SIRT2 overexpression [2]. This positions SirReal2 as a preferred tool for investigating SIRT2's role in PI3K/mTOR pathway crosstalk and for validating SIRT2 as a combination therapy target in oncology [1].

In vivo Combination therapy AML Xenograft

Defined Structural Mechanism: Ligand-Induced Rearrangement Creates a Unique Binding Pocket

X-ray crystallography studies (PDB ID 4RMG and 4RMH) have revealed that SirReal2's high selectivity is driven by a unique mechanism: it induces a structural rearrangement of the SIRT2 active site, specifically moving the gatekeeper residue Phe96, which unveils a previously unexploited hydrophobic binding pocket [1][2]. This ligand-induced fit is not observed with substrate-competitive inhibitors like EX-527 or with less selective tools like Tenovin-6. Thermal shift assays further confirm that SirReal2 stabilizes SIRT2 in the presence of cofactor NAD⁺ or peptide substrate, indicating it traps the enzyme in a specific, non-productive conformation [3]. This mechanistic clarity provides a rational basis for structure-based drug design and ensures experimental reproducibility.

Structural biology Mechanism of action Allostery X-ray crystallography

Established In Vivo Selectivity: SIRT2 Inhibition Without Impacting SIRT1 or SIRT3 in Animal Models

The high isoform selectivity of SirReal2 observed in vitro translates directly to in vivo models. Studies confirm that systemic administration of SirReal2 in mice inhibits SIRT2 activity, as measured by increased α-tubulin acetylation, without affecting the activity of the Class-I sirtuins SIRT1 and SIRT3 . This in vivo pharmacodynamic profile is a significant advantage over older tools like AGK2, which shows limited selectivity in vitro (inhibiting SIRT1 and SIRT3 at concentrations only 9- to 26-fold higher) and likely exhibits off-target activity in vivo [1]. This clean in vivo profile makes SirReal2 the preferred chemical probe for chronic dosing studies where cumulative off-target sirtuin inhibition could confound phenotypic readouts.

In vivo selectivity Pharmacodynamics SIRT1 SIRT3

SirReal2 Procurement Guide: Optimal Use Cases Based on Quantitative Evidence


Target Validation Studies Requiring Definitive SIRT2 Attribution

Select SirReal2 when the primary goal is to attribute a cellular phenotype unequivocally to SIRT2 inhibition. Its >1000-fold selectivity over SIRT1 and SIRT3 ensures that observed effects (e.g., tubulin hyperacetylation, BubR1 destabilization) are not confounded by off-target sirtuin engagement, a critical requirement for high-impact target validation and for generating reliable data for IND-enabling studies [1].

Mechanistic Studies of SIRT2 Deacetylase Activity in Cells

Use SirReal2 as the tool of choice for investigating SIRT2's deacetylase function. Unlike Thiomyristoyl (TM), which primarily impacts demyristoylation and is ineffective on cellular deacetylation, SirReal2 robustly inhibits deacetylation, providing a clear and validated readout of this specific enzymatic activity [2][3].

Preclinical Combination Therapy Models with PI3K/mTOR Inhibitors

Procure SirReal2 for in vivo studies exploring SIRT2 as a target in combination with PI3K/mTOR pathway inhibitors. Preclinical evidence demonstrates that SirReal2 synergizes with VS-5584 to suppress AML tumor growth and extend survival in mouse models, making it a validated tool for this specific translational oncology approach [4].

Structure-Based Drug Discovery and Medicinal Chemistry Campaigns

Utilize SirReal2 as a reference ligand for structure-based drug design (SBDD) efforts. Its well-defined, ligand-induced binding mode (PDB 4RMG, 4RMH) and the clear SAR around its scaffold (as explored in recent medicinal chemistry studies) provide a solid foundation for virtual screening, docking studies, and for designing next-generation SIRT2 inhibitors with improved properties [5][6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for SirReal2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.